N1-Ethyl vs. N1-Methyl Substitution: Impact on Lipophilicity and Molecular Weight
The N1-ethyl substituent on the pyrazole ring of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol increases both molecular weight and lipophilicity compared to the N1-methyl analog 4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol (CAS 1343936-52-6) . The target compound has a molecular weight of 197.28 g/mol (C10H19N3O) versus 183.25 g/mol (C9H17N3O) for the methyl analog, a difference of +14.03 g/mol attributable to the additional methylene unit . Although directly measured LogP values for both compounds are not available from the same experimental source, the calculated LogP of the target compound is 0.76, and the additional ethyl carbon is expected to increase LogP by approximately 0.5 units over the N1-methyl variant based on established fragment contribution models .
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW 197.28 g/mol; calculated LogP 0.76 (C10H19N3O) |
| Comparator Or Baseline | 4-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol: MW 183.25 g/mol; calculated LogP ~0.26 (estimated, C9H17N3O) |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔLogP ≈ +0.5 |
| Conditions | Calculated properties based on chemical structure comparison; no experimental LogP values available |
Why This Matters
For procurement decisions in CNS-targeted programs, the higher lipophilicity of the N1-ethyl analog may enhance blood-brain barrier penetration, a critical parameter when selecting among pyrazole-based scaffolds for neuroscience applications.
